molecular formula C21H17N5S B10868573 2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10868573
M. Wt: 371.5 g/mol
InChI Key: GTLGFOASSVBXSQ-UHFFFAOYSA-N
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Description

2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound It is characterized by its unique structure, which includes a quinoline moiety fused with a cycloheptathiophene and a triazolopyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an enaminonitrile intermediate, followed by a tandem reaction involving benzohydrazides. This reaction can be facilitated under microwave irradiation at elevated temperatures (e.g., 140°C) in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, the use of eco-friendly and catalyst-free methods, such as microwave-mediated synthesis, can be advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline or triazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its fused ring system, which combines quinoline, cycloheptathiophene, and triazolopyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H17N5S

Molecular Weight

371.5 g/mol

IUPAC Name

15-quinolin-2-yl-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene

InChI

InChI=1S/C21H17N5S/c1-2-7-14-17(9-3-1)27-21-18(14)20-24-19(25-26(20)12-22-21)16-11-10-13-6-4-5-8-15(13)23-16/h4-6,8,10-12H,1-3,7,9H2

InChI Key

GTLGFOASSVBXSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=NC6=CC=CC=C6C=C5

Origin of Product

United States

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